molecular formula C23H34N4O8 B14048705 Cbz-D-norarg(boc)2-OH

Cbz-D-norarg(boc)2-OH

Cat. No.: B14048705
M. Wt: 494.5 g/mol
InChI Key: FTZUAAJDNCSHTM-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Cbz-D-norarg(boc)2-OH involves the protection of amino groups using Boc and Cbz protecting groups. The synthesis typically starts with the amino acid nor-L-arginine, which undergoes protection of its amino groups. The Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) under basic conditions, while the Cbz protection is done using benzyl chloroformate (CbzCl) in the presence of a base .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protection steps .

Chemical Reactions Analysis

Types of Reactions

Cbz-D-norarg(boc)2-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deprotected amino acids, oxidized derivatives, and substituted amino acid derivatives .

Mechanism of Action

The mechanism of action of Cbz-D-norarg(boc)2-OH involves the protection of amino groups to prevent unwanted reactions during peptide synthesis. The Boc and Cbz groups provide stability to the amino acid, allowing for selective deprotection under specific conditions. The Boc group is removed under acidic conditions, while the Cbz group is removed through catalytic hydrogenation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cbz-D-norarg(boc)2-OH is unique due to its dual protection strategy, which provides greater stability and selectivity during peptide synthesis. The combination of Boc and Cbz groups allows for sequential deprotection, making it a valuable tool in complex synthetic processes .

Properties

Molecular Formula

C23H34N4O8

Molecular Weight

494.5 g/mol

IUPAC Name

(2R)-4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(phenylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C23H34N4O8/c1-22(2,3)34-20(31)26-18(27-21(32)35-23(4,5)6)24-13-12-16(17(28)29)25-19(30)33-14-15-10-8-7-9-11-15/h7-11,16H,12-14H2,1-6H3,(H,25,30)(H,28,29)(H2,24,26,27,31,32)/t16-/m1/s1

InChI Key

FTZUAAJDNCSHTM-MRXNPFEDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC(=NCC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NC(=NCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

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